N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development. The unique structure of this compound, featuring a triazole ring, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, resulting in high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Used in the development of anti-inflammatory and analgesic drugs.
Uniqueness
N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern on the triazole ring, which can lead to unique interactions with biological targets. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-N-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-9-10-17(11-15(14)2)23-13-18(20-21-23)19(24)22(3)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYGSUBMTWSTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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